

2,2-Difluoropropanamide molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Difluoropropanamide

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2,2-Difluoropropanamide**

Introduction

Significance of Fluorinated Amides in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When introduced into amide-containing compounds, which are prevalent in pharmaceuticals, fluorine can modulate metabolic stability, binding affinity, and membrane permeability. The gem-difluoro motif (CF_2) is of particular interest as a bioisostere for carbonyl groups or as a means to lock in specific molecular conformations, thereby influencing biological activity.

Introduction to 2,2-Difluoropropanamide

2,2-Difluoropropanamide ($C_3H_5F_2NO$) is a small, fluorinated amide that serves as a valuable model system for understanding the conformational effects of gem-dinal substitution at the α -carbon of an amide. Its seemingly simple structure belies a complex interplay of steric and electronic forces that dictate its three-dimensional shape and reactivity. A thorough understanding of its molecular structure and conformational landscape is crucial for medicinal

chemists seeking to leverage the unique properties of α,α -difluoroamide moieties in the design of novel therapeutics.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of **2,2-Difluoropropanamide**. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical underpinnings of its structure, detail the experimental and computational methodologies for its characterization, and discuss its potential applications in medicinal chemistry.

Molecular Structure of 2,2-Difluoropropanamide Chemical Composition and Connectivity

2,2-Difluoropropanamide consists of a central propane backbone with a primary amide group at the C1 position and two fluorine atoms geminally substituted at the C2 position. The IUPAC name for this compound is **2,2-difluoropropanamide**^[1].

Key Physicochemical Properties

A summary of the key computed physicochemical properties of **2,2-Difluoropropanamide** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₃ H ₅ F ₂ NO	[1]
Molecular Weight	109.07 g/mol	[1]
IUPAC Name	2,2-difluoropropanamide	[1]
CAS Number	49781-48-8	[1]
XLogP3	-0.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]

Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive crystal structure for **2,2-Difluoropropanamide** is not publicly available, we can infer its structural parameters from computational studies and experimental data of analogous molecules like 2,2-difluoropropane[\[2\]](#). The introduction of two electronegative fluorine atoms at the C2 position is expected to shorten the adjacent C-C and C-F bonds and influence the bond angles around the C2 carbon.

Bond/Angle	Expected Value	Justification/Comparison
C-C (amide)	~1.52 Å	Typical sp^3 - sp^2 C-C bond
C=O	~1.23 Å	Standard amide carbonyl bond length
C-N	~1.33 Å	Standard amide C-N bond length
C-F	~1.35 Å	Typical C-F bond length in gem-difluoroalkanes
\angle (FCC)	~109.5°	Tetrahedral geometry with slight distortions
\angle (FCF)	~105°	Steric repulsion between fluorine atoms
\angle (CCC)	~112°	Influenced by bulky CF_3 group

Molecular Visualization

Caption: Ball-and-stick model of **2,2-Difluoropropanamide**.

Conformational Analysis

Theoretical Background: Factors Influencing Conformation in α,α -difluoro Amides

The conformational preferences of **2,2-Difluoropropanamide** are primarily governed by the rotation around the C1-C2 single bond. Several factors come into play:

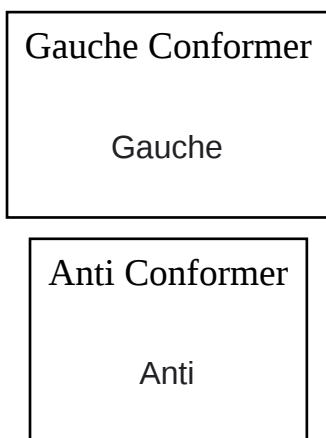
- Steric Effects: The bulky fluorine atoms and the methyl group create steric hindrance, disfavoring eclipsed conformations.
- Electronic Effects:
 - Gauche Effect: The tendency of electronegative substituents to adopt a gauche arrangement is a well-documented phenomenon in fluorinated alkanes. This is often

attributed to hyperconjugation between a C-H σ orbital and a C-F σ^* anti-bonding orbital.

- Dipole-Dipole Interactions: The large dipole moments of the C-F and C=O bonds will significantly influence the conformational energy landscape. Alignments that minimize dipole-dipole repulsion will be favored.

Identification of Stable Conformers

Based on theoretical considerations, the most stable conformer is likely to have the C=O bond and one of the C-F bonds in a nearly anti-periplanar arrangement to minimize steric and dipole-dipole repulsions. The methyl group would then be gauche to the other C-F bond.

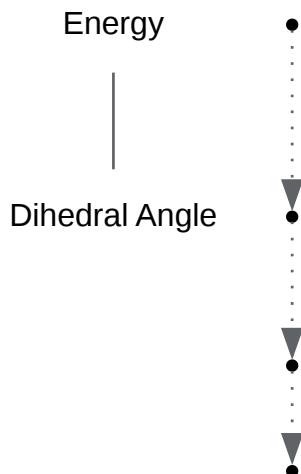


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Caption: Newman projections of the anti and gauche conformers.

Rotational Energy Barrier around the C-C Bond

The energy barrier to rotation around the C1-C2 bond is expected to be significant due to the steric bulk of the two fluorine atoms and the planarity of the amide group. Computational studies on related molecules suggest this barrier could be in the range of 5-10 kcal/mol[3].



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Caption: Conceptual rotational energy profile for the C1-C2 bond.

Influence of Solvent on Conformational Equilibrium

The polarity of the solvent can influence the conformational equilibrium. More polar solvents may stabilize conformers with larger dipole moments. For **2,2-Difluoropropanamide**, this could potentially shift the equilibrium towards a conformer with a different arrangement of the C-F and C=O dipoles.

Experimental and Computational Methodologies for Structural Elucidation

Synthesis and Purification

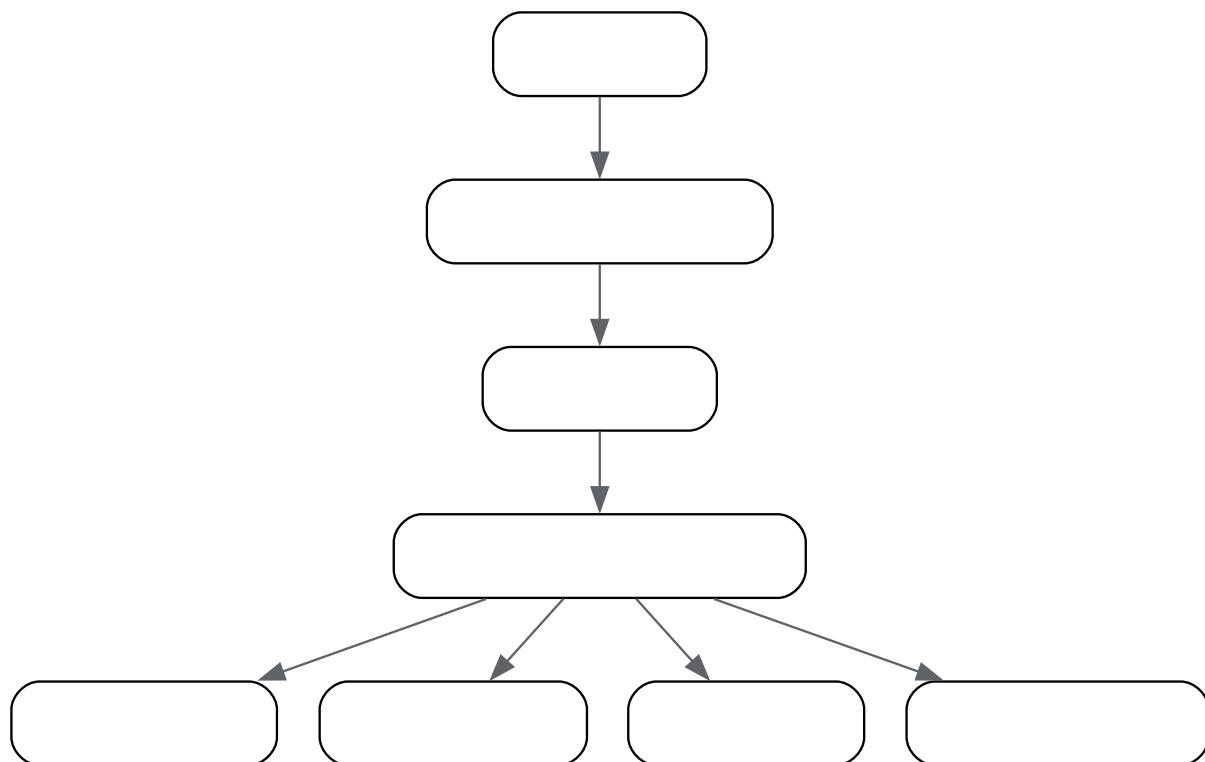
A plausible synthetic route to **2,2-Difluoropropanamide** involves the amidation of a 2,2-difluoropropionyl halide or ester.

Proposed Synthetic Pathway:

- Fluorination of Propionic Acid: Start with a readily available precursor like propionyl chloride or ethyl propionate. Direct fluorination can be challenging, so a multi-step process is likely necessary. One approach is the conversion to an α,α -dichloro intermediate followed by a halogen exchange reaction (Swarts reaction).

- Amidation: The resulting 2,2-difluoropropionyl chloride or ester can then be reacted with ammonia to yield **2,2-Difluoropropanamide**.

Purification and Characterization Workflow:



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Caption: Workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds[4][5].

¹H NMR Spectroscopy:

Protons	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (Hz)
CH ₃	1.5 - 2.0	Triplet	³ J(H,F) ≈ 18-20 Hz
NH ₂	6.0 - 8.0	Broad Singlet	-

¹³C NMR Spectroscopy:

Carbon	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (Hz)
C=O	170 - 180	Triplet	³ J(C,F) ≈ 2-5 Hz
CF ₂	115 - 125	Triplet	¹ J(C,F) ≈ 240-280 Hz
CH ₃	15 - 25	Triplet	² J(C,F) ≈ 20-25 Hz

¹⁹F NMR Spectroscopy:

Fluorine	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (Hz)
CF ₂	-80 to -100	Quartet	³ J(F,H) ≈ 18-20 Hz

Detailed Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of purified **2,2-Difluoropropanamide** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR: Acquire a standard one-dimensional proton spectrum.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ signals.
- ¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

- 2D NMR: For unambiguous assignment and conformational analysis, acquire 2D correlation spectra such as COSY (^1H - ^1H), HSQC (^1H - ^{13}C), and HMBC (^1H - ^{13}C). NOESY or ROESY experiments can provide through-space correlations to determine the relative orientation of atoms in the preferred conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the preferred conformation in the crystalline state[6].

Step-by-Step Protocol for Single Crystal X-ray Diffraction:

- Crystal Growth: Grow single crystals of **2,2-Difluoropropanamide** suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
- Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry

Computational methods are invaluable for exploring the conformational landscape and predicting spectroscopic properties[7].

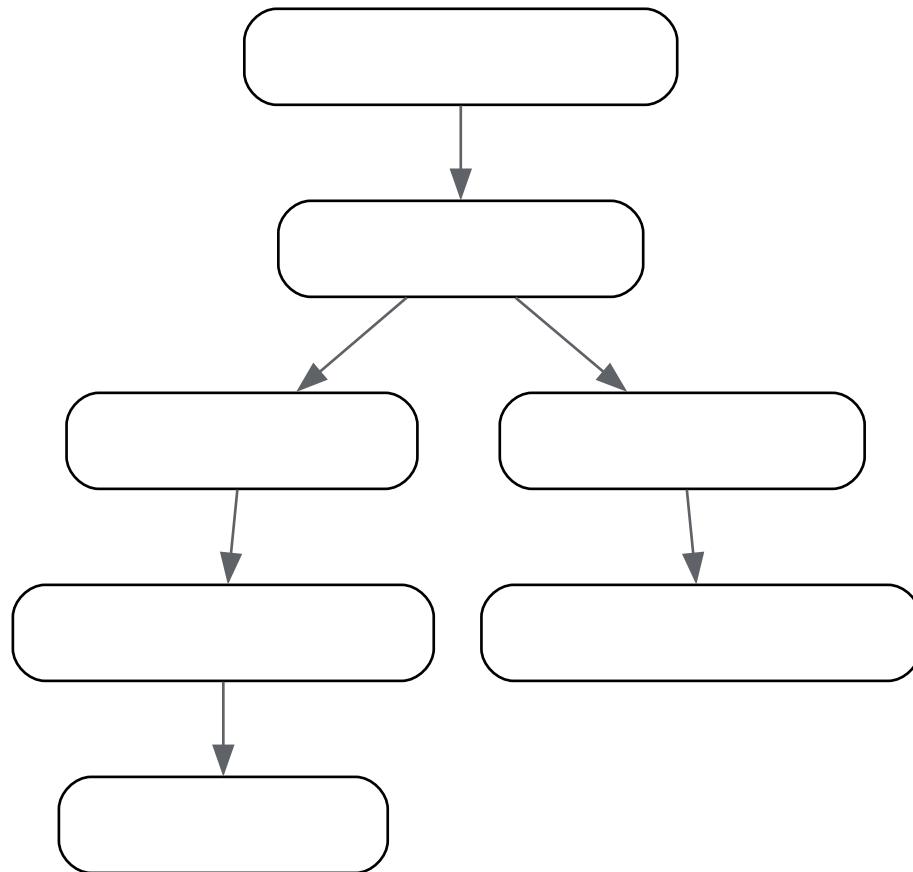
Overview of Applicable Methods:

- Density Functional Theory (DFT): A good balance of accuracy and computational cost for geometry optimization, frequency calculations, and NMR chemical shift predictions.
- Ab initio Methods (e.g., Møller-Plesset perturbation theory, MP2): Higher accuracy but more computationally expensive.

Protocol for Conformational Searching and Energy Calculations:

- Initial Structures: Generate a series of initial structures by systematically rotating around the C1-C2 bond.
- Geometry Optimization: Optimize the geometry of each initial structure using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
- Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
- Transition State Search: Locate the transition states for rotation around the C1-C2 bond to determine the rotational energy barriers.

Workflow for Computational Analysis:



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Caption: Workflow for computational conformational analysis.

Chemical Reactivity and Applications in Drug Development

Reactivity of the Amide and α -Difluoro Ethyl Group

The amide group can undergo hydrolysis under acidic or basic conditions. The α,α -difluoroethyl group is generally stable but can influence the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic.

Role as a Bioisostere in Medicinal Chemistry

The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon. This substitution can improve metabolic stability by blocking sites of oxidation. Furthermore, the conformational constraints imposed by the gem-difluoro group can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

Case Studies of Structurally Related Compounds in Drug Discovery

Derivatives of **2,2-difluoropropanamide** have been explored in the context of developing novel therapeutic agents. For instance, N-substituted **2,2-difluoropropanamide** moieties have been incorporated into complex molecules to enhance their pharmacological properties^{[8][9]}.

Conclusion

2,2-Difluoropropanamide, while a small molecule, presents a rich area of study in terms of its molecular structure and conformational behavior. The interplay of steric and electronic effects due to the gem-difluoro substitution leads to a distinct conformational landscape that can be probed by a combination of experimental techniques, particularly NMR spectroscopy, and computational methods. A thorough understanding of this model system provides valuable insights for the rational design of more complex fluorinated pharmaceuticals with improved properties.

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- To cite this document: BenchChem. [2,2-Difluoropropanamide molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603828#2-2-difluoropropanamide-molecular-structure-and-conformation\]](https://www.benchchem.com/product/b1603828#2-2-difluoropropanamide-molecular-structure-and-conformation)

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